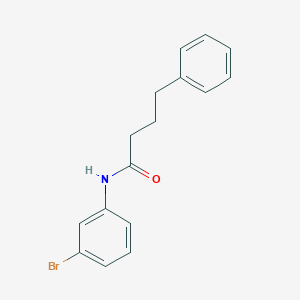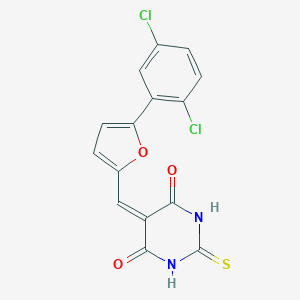![molecular formula C12H12N4S B388513 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-56-0](/img/structure/B388513.png)
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Vue d'ensemble
Description
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound with the molecular formula C12H12N4S . It has a molecular weight of 244.32 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) . This indicates the presence of a propyl group attached to a [1,2,4]triazino[5,6-b]indole ring, with a thiol group at the 3-position.Physical and Chemical Properties Analysis
The compound is solid in physical form . It is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A study by Ramesh et al. (2011) describes the aqueous phase synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols using isatin, semicarbazide/thiosemicarbazide, and β-cyclodextrin. This method is notable for its environmentally friendly approach and the reusability of β-cyclodextrin without loss of catalytic activity (Ramesh, Murthy, Karnakar, & Nageswar, 2011).
Lv et al. (2015) reported the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. This was achieved by condensing tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The molecular structures of these compounds were elucidated using elemental analysis and spectral data (Lv, Zheng, Li, & Gao, 2015).
Ali et al. (2016) synthesized the starting material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol by refluxing a mixture of isatin and thiocarbohydrazide. The compound underwent various reactions to give a range of products, which were then subjected to biological screening showing promising results (Ali, Al Harthi, Saad, & Amin, 2016).
A study by Vasˈkevich et al. (2011) explored the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles, leading to a variety of cyclic derivatives with potential applications in pharmaceuticals or material science (Vasˈkevich, Vasˈkevich, Turov, Staninets, & Vovk, 2011).
Biological Activity and Medicinal Applications
Kumar et al. (2014) designed and synthesized a series of halo-substituted [1,2,4]triazino[5,6-b]indole derivatives. These compounds showed significant anticonvulsant activity with little central nervous system depressant effect and no neurotoxicity. The study also involved computational analysis for pharmacophore pattern prediction and evaluation of pharmacokinetic and toxicity properties (Kumar, Singh, Singh, Jain, & Roy, 2014).
Bawazir and Alnajjar (2020) synthesized novel [1,2,4]triazino[5,6-b]indole derivatives with various alkylating agents under different regioselective conditions. These compounds were tested for their antibacterial activity and showed promising results, with certain derivatives exhibiting notable efficacy (Bawazir & Alnajjar, 2020).
The study by Manju et al. (2011) involved the synthesis of new (5′ Phenyl isoxazolinyl thio) 8-substituted (1, 2, 4) triazino (5, 6 b) indole derivatives and evaluation of their antimicrobial and analgesic activities. The synthesized compounds were found to exhibit considerable antibacterial, antifungal, and analgesic activity (Manju, Francis, Varghese, & Mathews, 2011).
Safety and Hazards
The compound is classified under the GHS05, GHS07, and GHS09 hazard pictograms . The hazard statements associated with the compound are H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects) . The precautionary statements include P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
Mécanisme D'action
Target of Action
The primary target of 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique characteristic of this compound, distinguishing it from other iron chelators .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell . By binding to ferrous ions, it can decrease the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .
Result of Action
The compound exhibits strong antiproliferative activity against various cancer cells . It has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The cytotoxicity of this compound on A549 cells decreases with the increase of ferrous ions concentrations . This indicates that the presence of ferrous ions in the environment can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
It has been found to selectively bind to ferrous ions . This suggests that it may interact with enzymes, proteins, and other biomolecules that require ferrous ions for their function.
Cellular Effects
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit strong antiproliferative activity against A549, MCF-7, Hela, and HepG-2 cells . It also influences cell function by arresting the cell cycle at the G1 phase and inducing significant apoptosis in A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It selectively binds to ferrous ions, but not to ferric ions This binding interaction may lead to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s cytotoxicity can be abolished by the addition of Fe2+ . This suggests that its effects may change over time depending on the presence of other compounds.
Metabolic Pathways
Given its selective binding to ferrous ions , it may interact with enzymes or cofactors that are involved in iron-dependent metabolic pathways.
Propriétés
IUPAC Name |
5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBHDEMYBUCXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185627 | |
| Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36047-56-0 | |
| Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36047-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-5-propyl-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388430.png)

![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4H-1,2,4-triazol-4-yl)butanamide](/img/structure/B388433.png)
![2-bromo-N-(4-{[2-(3-iodobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B388434.png)



![ethyl 2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388441.png)
![ethyl 2-[2-(benzyloxy)-5-bromobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388443.png)
![(5E)-5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B388444.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388446.png)

![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388449.png)

